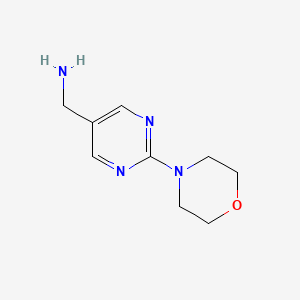

(2-Morpholinopyrimidin-5-yl)methylamine

Description

Properties

IUPAC Name |

(2-morpholin-4-ylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVZFCDHVHWOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654826 | |

| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-76-7 | |

| Record name | 2-(4-Morpholinyl)-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (2-Morpholinopyrimidin-5-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Morpholinopyrimidin-5-yl)methylamine is a key heterocyclic building block in modern medicinal chemistry. Its structural amalgamation of a pyrimidine core, a morpholine substituent, and an aminomethyl group at the 5-position imparts a unique set of physicochemical properties, most notably its basicity. This characteristic is pivotal to its role in drug design, influencing crucial parameters such as solubility, membrane permeability, and target engagement. This technical guide provides a comprehensive exploration of the basic properties of this compound, offering insights into the structural determinants of its pKa, a plausible synthetic route, and a general protocol for its experimental basicity determination. The strategic incorporation of this moiety in drug discovery, particularly in the development of kinase inhibitors, is also discussed, providing a holistic view for researchers in the field.

Introduction: The Strategic Importance of Basicity in Drug Design

In the landscape of drug discovery, the basicity of a molecule, quantified by its pKa value, is a critical parameter that dictates its behavior in a biological environment. For orally administered drugs, the ionization state of a molecule, governed by its pKa and the pH of the gastrointestinal tract, significantly impacts its absorption and bioavailability. Within the systemic circulation, the degree of ionization at physiological pH (7.4) influences plasma protein binding, distribution into tissues, and penetration of the blood-brain barrier.[1][2] Furthermore, the basicity of a drug molecule can be instrumental in its pharmacodynamic profile, often playing a direct role in the electrostatic interactions with its biological target.

This compound has emerged as a valuable scaffold in the synthesis of a variety of therapeutic agents.[3] Its constituent heterocycles, pyrimidine and morpholine, are prevalent in numerous FDA-approved drugs.[4] The morpholine ring, in particular, is often introduced to modulate a compound's physicochemical properties, including its basicity and aqueous solubility.[1][2] This guide delves into the fundamental basic properties of this important synthetic intermediate, providing a foundational understanding for its strategic application in drug development.

Structural Dissection and Prediction of Basicity

The basicity of this compound is a composite of the electronic contributions from its three key structural features: the pyrimidine ring, the morpholine moiety, and the aminomethyl group. Understanding the individual basicity of these components is essential to appreciating the overall properties of the molecule.

The Pyrimidine Core: An Electron-Deficient Heterocycle

Pyrimidines are classified as π-deficient heterocycles due to the presence of two electronegative nitrogen atoms within the aromatic ring.[5] This inherent electron deficiency leads to a significant decrease in the basicity of the ring nitrogens compared to pyridine.[6] The pKa of protonated pyrimidine is approximately 1.23, highlighting its weak basic character.[5] Electrophilic aromatic substitution on the pyrimidine ring is consequently more challenging, while nucleophilic aromatic substitution is facilitated.[5]

The Morpholine Substituent: A Saturated Heterocycle with Moderate Basicity

Morpholine is a saturated heterocycle containing both an amine and an ether functional group. The nitrogen atom in morpholine is sp³-hybridized and possesses a lone pair of electrons, rendering it basic. The pKa of morpholine is approximately 8.4, indicating it is a moderately strong base.[1][2] In drug design, the incorporation of a morpholine ring is a common strategy to introduce a basic center, thereby enhancing aqueous solubility and influencing pharmacokinetic properties.[1][2]

The Aminomethyl Group: A Primary Amine with Inherent Basicity

The aminomethyl group (-CH₂NH₂) at the 5-position of the pyrimidine ring introduces a primary aliphatic amine. Aliphatic amines are generally more basic than aromatic amines due to the sp³ hybridization of the nitrogen and the absence of lone pair delocalization into an aromatic system.

Predicted pKa of this compound

The interplay of these three components determines the overall basicity of this compound. The primary amine of the aminomethyl group is expected to be the most basic site in the molecule. The electron-withdrawing nature of the pyrimidine ring will likely reduce the basicity of the aminomethyl group compared to a simple alkylamine. Conversely, the electron-donating morpholine substituent at the 2-position can slightly increase the electron density of the pyrimidine ring, although this effect is primarily transmitted through the sigma framework.

Computational predictions provide a valuable estimate of the pKa of this molecule.

| Compound | Predicted pKa |

| This compound | 7.78 ± 0.29 |

Table 1: Predicted pKa of this compound.[7]

This predicted pKa suggests that at physiological pH (7.4), a significant portion of this compound will exist in its protonated, cationic form. This has profound implications for its solubility and interactions with biological targets.

Protonation Sites

The most likely site of protonation is the primary amine of the aminomethyl group, as it is the most basic nitrogen in the molecule. The morpholine nitrogen is the next most probable site, followed by the pyrimidine ring nitrogens, which are significantly less basic.

Caption: Predicted hierarchy of basicity and protonation sites.

Synthesis of this compound

Proposed Synthetic Workflow

A representative synthesis could commence with a di-substituted pyrimidine, such as 2-chloro-5-cyanopyrimidine. The more reactive chlorine at the 2-position can undergo nucleophilic substitution with morpholine. Subsequent reduction of the nitrile group at the 5-position would then yield the desired aminomethyl functionality.

Caption: A plausible synthetic pathway to the target compound.

Representative Experimental Protocol

Step 1: Synthesis of 2-Morpholino-5-cyanopyrimidine

-

To a solution of 2-chloro-5-cyanopyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-morpholino-5-cyanopyrimidine.

Step 2: Synthesis of this compound

-

Carefully add a solution of 2-morpholino-5-cyanopyrimidine (1.0 eq) in an anhydrous ether like tetrahydrofuran (THF) to a stirred suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by crystallization or column chromatography.

Experimental Determination of pKa

While computational methods provide a useful estimate, the experimental determination of pKa is crucial for accurate characterization. Potentiometric titration and UV-spectrophotometric titration are common methods for this purpose.[8][9]

General Protocol for Potentiometric pKa Determination

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., water-methanol) if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For molecules with multiple basic centers, specialized software is often used to deconvolute the titration data and determine the individual pKa values.

Caption: A generalized workflow for experimental pKa determination.

Conclusion: A Versatile Building Block with Tunable Basicity

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its basic properties, largely dictated by the aminomethyl group and modulated by the electronic character of the morpholinopyrimidine core, are central to its utility. The predicted pKa of approximately 7.78 positions this molecule in a favorable range for many drug discovery applications, where a significant portion of the molecule will be protonated at physiological pH. This enhances aqueous solubility and provides a handle for forming crucial ionic interactions with biological targets. The synthetic accessibility of this scaffold further enhances its appeal to medicinal chemists. A thorough understanding of the basic properties of this compound is paramount for its effective deployment in the rational design of novel therapeutics, particularly in the ever-evolving field of kinase inhibitor development.

References

-

Basicity of pyridine and some substituted pyridines in ionic liquids. J Org Chem. 2010;75(11):3912-5. [Link]

-

Pyrimidine. Wikipedia. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(5):743-757. [Link]

-

Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines. J Mol Struct Theochem. 2005;722(1-3):213-220. [Link]

-

Why is pyrimidine less basic than pyridazine? Quora. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

-

Why is pyrimidine less basic than pyridine? Chemistry Stack Exchange. [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]

-

24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. 2020;25(4):944. [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Med Chem. 2023;14(9):1753-1770. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. 2016;21(1):96. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Adv. 2023;13(28):19119-19129. [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

Experimental Determination of the p K a Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing p K a Activity Relationships. ACS Omega. 2024;9(4):4507-4515. [Link]

-

Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). J Med Chem. 2015;58(24):9723-38. [Link]

-

This compound CAS#: 944899-76-7. ChemWhat. [Link]

-

One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. 2021;23(21):8536-8547. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022;27(22):7786. [Link]

-

Synthesis, Reaction and Antimicrobial Activity of 2Amino4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules. 2004;9(11):910-917. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 944899-76-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Basicity of pyridine and some substituted pyridines in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Morpholinopyrimidin-5-yl)methylamine (CAS 944899-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Modern Medicinal Chemistry

(2-Morpholinopyrimidin-5-yl)methylamine is a heterocyclic compound featuring two key pharmacophores: a pyrimidine ring and a morpholine moiety. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] Pyrimidine derivatives are integral to a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.[4][5] The morpholine ring is also a privileged structure in drug design, often incorporated to enhance physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[6][7][8][9] The combination of these two moieties in this compound suggests its potential as a valuable building block in the synthesis of novel drug candidates. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, and detailed protocols for its characterization.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely published, its key properties can be predicted and experimentally determined.

| Property | Value (Predicted/Calculated) | Significance in Drug Development |

| CAS Number | 944899-76-7 | Unique identifier for the compound. |

| Molecular Formula | C9H14N4O[10] | Determines the elemental composition. |

| Molecular Weight | 194.23 g/mol | Influences diffusion and transport across biological membranes. |

| Appearance | Off-white to pale yellow solid (Predicted) | Basic physical state observation. |

| Melting Point | To be determined experimentally | An indicator of purity and lattice energy. |

| Boiling Point | To be determined experimentally | Relevant for purification and stability at high temperatures. |

| Solubility | To be determined experimentally | Crucial for formulation and bioavailability. The morpholine group is expected to enhance aqueous solubility. |

| pKa | To be determined experimentally | The basicity of the amine and pyrimidine nitrogens will affect the ionization state at physiological pH, impacting receptor binding and cell permeability. |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised based on established pyrimidine chemistry. A common approach involves the nucleophilic aromatic substitution of a dihalopyrimidine followed by functional group manipulations.

Caption: Proposed synthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard methods for determining the key physicochemical properties of this compound.

Determination of Melting Point

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The temperature is raised at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded. This range is the melting point.

-

Solubility Assessment

-

Principle: The solubility of a compound in various solvents is determined to understand its behavior in different environments, which is critical for formulation and biological testing.

-

Procedure (Equilibrium Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. The expected spectrum for this compound would show characteristic signals for the pyrimidine ring protons, the morpholine protons, the methylene bridge protons, and the amine protons.[11][12]

-

¹³C NMR: Identifies the different carbon environments in the molecule.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule based on the absorption of infrared radiation. Key expected peaks would include N-H stretching for the amine and C-O-C stretching for the morpholine ether linkage.

-

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structural motifs are associated with favorable pharmacological and pharmacokinetic properties. While detailed experimental data on this specific compound is sparse in the public domain, this guide provides a framework for its synthesis and comprehensive physicochemical characterization. The outlined protocols are fundamental to establishing a complete profile of this compound, enabling its further exploration as a building block for the next generation of therapeutic agents.

References

-

This compound CAS#: 944899-76-7 • ChemWhat. (n.d.). Retrieved from [Link]

-

(2-Morpholinopyrimidin-5-yl)methanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health. Retrieved from [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved from [Link]

-

2-{[(2-Aminopyrimidin-5-Yl)methyl]amino}-4-(Morpholin-4-Yl)-5-Nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of the Indian Chemical Society.

-

Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (2022). National Institutes of Health. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2021). MDPI. Retrieved from [Link]

- Synthesis, Reaction and Antimicrobial Activity of 2Amino4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (2017).

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.

-

2-(5-METHYL-PYRAZOL-1-YL)-4-METHYL-QUINOLINE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Retrieved from [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2006). National Institutes of Health. Retrieved from [Link]

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. Retrieved from [Link]

-

1H proton nmr spectrum of methylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Morpholine derivatives: Significance and symbolism. (2024). Consensus.

-

Methylamine. (n.d.). NIST WebBook. Retrieved from [Link]

- Amines. (n.d.). Alchem.Pharmtech.

-

2-Propen-1-amine, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chemwhat.com [chemwhat.com]

- 11. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 12. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Methylamine [webbook.nist.gov]

- 14. 2-Propen-1-amine, 2-methyl- [webbook.nist.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of (2-Morpholinopyrimidin-5-yl)methylamine

Abstract

This technical guide provides a comprehensive analysis of (2-Morpholinopyrimidin-5-yl)methylamine, a heterocyclic compound embodying two moieties of profound importance in medicinal chemistry: the pyrimidine nucleus and the morpholine ring. While the specific discovery and historical timeline of this precise molecule are not extensively documented in dedicated literature, its structural components are foundational in a vast array of therapeutic agents. This document will deconstruct the compound's history through the lens of its constituent scaffolds, propose a robust synthetic pathway based on established chemical principles, and explore its significance as a building block in modern drug discovery, particularly in the realm of kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the rationale behind such structures and leverage them in the design of novel therapeutics.

Introduction: A Synthesis of Privileged Structures

The field of medicinal chemistry is often a story of molecular evolution, where foundational scaffolds are functionalized and combined to create novel agents with enhanced potency, selectivity, and pharmacokinetic properties. This compound is a prime exemplar of this principle. It is a molecule that, while not a widely known therapeutic in its own right, represents a confluence of two "privileged structures": the pyrimidine ring, a cornerstone of countless biologically active compounds, and the morpholine moiety, a ubiquitous functional group used to confer desirable drug-like properties.[1][2]

The pyrimidine core is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, structurally analogous to the purines found in DNA and RNA.[3] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological targets such as enzymes and receptors.[3] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine, is prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a parent molecule.[1][4]

This guide will illuminate the discovery and history of this compound by examining the rich history of its components. We will then provide a detailed, field-proven synthetic protocol, and discuss the compound's broader significance as a versatile scaffold in contemporary drug development.

Historical Context: The Legacy of the Core Scaffolds

The Pyrimidine Nucleus: A Foundation of Life and Medicine

The journey of pyrimidines began long before their therapeutic potential was realized. The systematic study of this class of compounds was pioneered by Adolf Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman.[1] However, pyrimidine derivatives like alloxan were known as early as the 19th century.[1]

The true ascendancy of pyrimidines in medicine began with the discovery of their role as fundamental components of nucleic acids (cytosine, thymine, and uracil) and essential vitamins like thiamine (Vitamin B1).[1] This biological ubiquity established the pyrimidine core as a "privileged scaffold"—a molecular framework that is more likely to bind to biological targets and serve as a basis for drug discovery. Consequently, the 20th and 21st centuries have seen an explosion in the development of pyrimidine-based drugs with diverse applications, including anticancer (e.g., Gleevec), antiviral, antibacterial, and anti-inflammatory agents.[3][5][6]

The Morpholine Moiety: A Tool for Pharmacokinetic Optimization

The morpholine ring is a powerful tool in the medicinal chemist's arsenal.[1][2] Its inclusion in a drug candidate is often a deliberate strategy to enhance its physicochemical properties.[1][4] The morpholine nitrogen typically has a pKa value that renders it partially protonated at physiological pH, which can improve aqueous solubility without introducing excessive basicity. The ether oxygen can act as a hydrogen bond acceptor, while the overall ring structure adds a degree of polarity.[7]

These attributes contribute to improved absorption, distribution, metabolism, and excretion (ADME) profiles, making morpholine a common feature in drugs targeting the central nervous system (CNS) and in kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.[7][8] Its synthetic accessibility and metabolic stability further cement its status as a favored building block in drug design.[1][4]

Caption: Combination of privileged scaffolds.

Synthesis and Methodologies: A Proposed Pathway

Proposed Retrosynthetic Analysis

A plausible retrosynthesis involves disconnecting the morpholine and the aminomethyl groups. The aminomethyl group can be derived from the reduction of a nitrile. The morpholine can be installed via nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine. This leads back to a key intermediate: a 2-halo-5-cyanopyrimidine.

Experimental Protocol: Step-by-Step Synthesis

This protocol is a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques (NMR, MS, IR) before proceeding to the next step.

Step 1: Synthesis of 2-chloro-5-cyanopyrimidine (Intermediate 3)

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add malononitrile (1 ) (1.0 eq) and N,N-dimethylformamide (DMF) (5-10 volumes).

-

Vilsmeier Reagent Formation: Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Enamine Formation: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. The formation of the Vilsmeier-Haack intermediate, 2-cyano-3-(dimethylamino)acrylonitrile, can be monitored by TLC.

-

Cyclization: Cool the reaction mixture back to room temperature. Add guanidine hydrochloride (2 ) (1.2 eq) in one portion.

-

Reaction: Heat the mixture to 100-120°C and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Isolation: Cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The crude product, 2-amino-5-cyanopyrimidine, will precipitate. Filter the solid, wash with cold water, and dry.

-

Chlorination (Sandmeyer-type reaction): Suspend the 2-amino-5-cyanopyrimidine in an excess of POCl3 and heat at reflux for 2-3 hours.

-

Purification: Carefully quench the excess POCl3 by slowly adding the reaction mixture to ice water. The product, 2-chloro-5-cyanopyrimidine (3 ), will precipitate and can be filtered, washed, and purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-morpholino-5-cyanopyrimidine (Intermediate 4)

-

Reaction Setup: Dissolve 2-chloro-5-cyanopyrimidine (3 ) (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol in a sealed vessel.

-

Nucleophilic Substitution: Add morpholine (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq).

-

Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude 2-morpholino-5-cyanopyrimidine (4 ) by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of this compound (Target Molecule 5)

-

Reaction Setup: Dissolve 2-morpholino-5-cyanopyrimidine (4 ) (1.0 eq) in a solvent such as methanol or ethanol, saturated with ammonia.

-

Reduction: Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C), under a hydrogen atmosphere (50 psi).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reduction can be monitored by the consumption of hydrogen and confirmed by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, carefully filter the catalyst through a pad of Celite. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound (5 ). If necessary, further purification can be achieved by acid-base extraction or conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Caption: Proposed synthetic workflow for the target molecule.

Role in Drug Discovery and Medicinal Chemistry

The true value of the this compound scaffold lies in its application as a versatile building block for more complex and potent therapeutic agents. The combination of the pyrimidine core, the morpholine group, and a reactive aminomethyl handle makes it an ideal starting point for library synthesis in drug discovery campaigns.

A Scaffold for Kinase Inhibitors

The morpholinopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways, which are frequently dysregulated in cancer. The morpholine group often projects into the solvent-exposed region of the ATP binding site, improving solubility and pharmacokinetic properties, while the pyrimidine core engages in crucial hydrogen bonding interactions with the hinge region of the kinase.

The 5-(aminomethyl) group on this scaffold serves as a critical attachment point or "linker" region. It allows for the introduction of various substituents that can be designed to probe additional pockets of the target enzyme, thereby increasing potency and selectivity. This modular design is a powerful strategy in modern medicinal chemistry.

Structure-Activity Relationship (SAR) Insights

While specific data for the title compound is sparse, analysis of related, more complex molecules provides key insights:

| Compound Class | Target(s) | Role of Morpholinopyrimidine Core | Reference |

| 4-Morpholine-quinazoline derivatives | PI3Kα, mTOR | The morpholine group is crucial for potent inhibitory activity and good antiproliferative effects. | [10] |

| Morpholinopyrimidine-5-carbonitriles | PI3K/mTOR | Serves as the core scaffold; modifications at the 2-position modulate dual inhibitory activity. | [7] |

| 2-(aminopyrimidin-5-yl)-triazines | PI3K, BRAF | The aminopyrimidine moiety is part of the core structure designed for dual inhibition. | [11] |

Table 1: Biological activities of related morpholinopyrimidine-containing compounds.

Conclusion

This compound stands as a testament to the power of convergent design in medicinal chemistry. While it may not have a celebrated history of its own, its structural lineage is deeply rooted in the foundations of drug discovery. By combining the biologically privileged pyrimidine scaffold with the pharmacokinetically advantageous morpholine ring, this compound emerges as a highly valuable and synthetically accessible building block. Its inherent modularity, provided by the aminomethyl linker, offers a gateway to vast chemical space, particularly in the pursuit of next-generation kinase inhibitors. For researchers and drug development professionals, understanding the synthesis and strategic value of scaffolds like this is paramount to designing the effective and safe medicines of the future.

References

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.[Link]

-

Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.[Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.[Link]

-

One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications.[Link]

-

Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed.[Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health.[Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.[Link]

-

One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. American Chemical Society.[Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central.[Link]

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications.[Link]

-

Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... ResearchGate.[Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.[Link]

-

Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. PubMed.[Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.[Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Hypothesized Mechanism of Action of (2-Morpholinopyrimidin-5-yl)methylamine as a Kinase Inhibitor

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The compound (2-Morpholinopyrimidin-5-yl)methylamine has emerged as a molecule of interest due to its structural features, which are common in a variety of biologically active agents. This technical guide presents a detailed hypothesis on the mechanism of action of this compound, positing it as a potent inhibitor of protein kinases, with a particular focus on the PI3K/Akt/mTOR signaling pathway. This hypothesis is built upon the well-established roles of its core components: the pyrimidine scaffold and the morpholine moiety.

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its presence in the building blocks of DNA and RNA and its role as the backbone for numerous therapeutic agents.[1] Derivatives of pyrimidine have garnered significant attention for their potential as anticancer agents, often functioning as protein kinase inhibitors.[1] The morpholine ring is another key pharmacophore, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[2][3] The convergence of these two structural motifs in this compound suggests a strong potential for interaction with and modulation of critical cellular signaling pathways.

This guide will provide a comprehensive exploration of the hypothesized mechanism of action, supported by a robust scientific rationale. Furthermore, it will outline detailed experimental protocols for the validation of these hypotheses, offering a roadmap for researchers in the field.

Hypothesized Mechanism of Action: A Kinase-Centric View

The central hypothesis is that This compound functions as an ATP-competitive inhibitor of protein kinases, with a probable focus on the PI3K/Akt/mTOR pathway. This hypothesis is predicated on the distinct contributions of its pyrimidine core and morpholine substituent.

The Pyrimidine Scaffold: A Key to Kinase Interaction

The pyrimidine ring is a well-established pharmacophore in the design of kinase inhibitors.[1][4] Its nitrogen-containing heterocyclic structure allows it to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[5] This mimicry of the adenine base of ATP enables pyrimidine derivatives to competitively inhibit the binding of the natural substrate, thereby blocking the downstream signaling cascade.[4][5]

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer.[4] Therefore, the pyrimidine core of this compound provides a strong foundation for its potential as a kinase inhibitor.

The Morpholine Moiety: Enhancing Potency and Drug-Like Properties

The morpholine group is a versatile heterocyclic moiety frequently employed in medicinal chemistry to optimize the pharmacological profile of a compound.[2][3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and contribute to favorable interactions with biological targets.[2][6] In the context of kinase inhibition, the morpholine ring can form additional hydrogen bonds or van der Waals interactions with the target protein, thereby increasing binding affinity and potency.[3]

Numerous approved and experimental drugs across a wide range of therapeutic areas contain the morpholine scaffold, underscoring its value in drug design.[2] For this compound, the morpholine group is anticipated to play a significant role in its overall efficacy and pharmacokinetic profile.

The Methylamine Substituent: A Point of Specificity

The methylamine group at the 5-position of the pyrimidine ring offers an additional point of interaction that can contribute to the compound's binding affinity and selectivity for specific kinases. This functional group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the active site of the target kinase. The precise nature of these interactions would determine the compound's selectivity profile across the kinome.

The PI3K/Akt/mTOR Pathway: A Prime Target

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[7] Its aberrant activation is a frequent event in various human cancers, making it a highly attractive target for anticancer drug development.[7]

Notably, numerous morpholinopyrimidine derivatives have been specifically designed and synthesized as potent inhibitors of the PI3K/mTOR pathway.[7][8][9] This strong precedent suggests that this compound is a strong candidate for a PI3K/mTOR inhibitor. The morpholine oxygen, in particular, is a common feature in inhibitors of this pathway, often forming a critical hydrogen bond.[7]

The hypothesized mechanism of action is visually summarized in the following signaling pathway diagram:

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound acts as a kinase inhibitor, a series of biochemical and cell-based assays are proposed.

Experimental Workflow

The overall workflow for validating the hypothesized mechanism of action is as follows:

Figure 2: Experimental workflow for mechanism of action validation.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound against a panel of protein kinases, with a focus on PI3K isoforms and mTOR.

Methodology:

-

Kinase Panel Selection: Select a panel of purified recombinant protein kinases, including PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR. A broader screening panel (e.g., a kinome scan) can also be employed for initial selectivity profiling.

-

Assay Principle: Utilize a luminescence-based or fluorescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in signal indicates kinase activity, and a restoration of signal in the presence of the compound indicates inhibition.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

-

Assay Procedure: a. In a 384-well plate, add the kinase, substrate, and ATP to each well. b. Add the test compound at various concentrations. Include appropriate controls (no enzyme, no compound). c. Incubate the plate at the optimal temperature and time for the specific kinase. d. Add the detection reagent to stop the reaction and generate a signal. e. Read the plate using a luminometer or fluorometer.

-

Data Analysis: a. Calculate the percent inhibition for each compound concentration. b. Plot the percent inhibition against the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide quantitative data on the potency and selectivity of this compound against the tested kinases.

| Parameter | Description |

| IC50 | The concentration of the compound that inhibits 50% of the kinase activity. |

| Selectivity | A comparison of the IC50 values across different kinases. |

Protocol 2: Western Blot Analysis of Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in a cellular context.

Methodology:

-

Cell Line Selection: Choose a cancer cell line with a known constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3).

-

Cell Treatment: a. Culture the selected cells to 70-80% confluency. b. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). c. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K/mTOR inhibitor).

-

Protein Extraction and Quantification: a. Lyse the cells to extract total protein. b. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1). e. Incubate with a corresponding HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: A dose-dependent decrease in the phosphorylation of downstream effectors of the PI3K/Akt/mTOR pathway will confirm the on-target activity of the compound in cells.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target kinase(s) in intact cells.

Methodology:

-

Cell Treatment: Treat the selected cell line with this compound or a vehicle control.

-

Heat Treatment: Heat aliquots of the cell lysates or intact cells to a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Target Detection: Analyze the soluble fraction by Western blotting using an antibody specific for the hypothesized target kinase (e.g., PI3Kα).

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome: A thermal stabilization of the target kinase upon compound binding will provide strong evidence of direct interaction.

Conclusion

The structural components of this compound provide a compelling rationale for hypothesizing its mechanism of action as a kinase inhibitor, with a likely focus on the PI3K/Akt/mTOR pathway. The pyrimidine core offers a robust scaffold for ATP-competitive inhibition, while the morpholine moiety is poised to enhance its pharmacological properties. The proposed experimental protocols provide a clear and rigorous path to validate this hypothesis, from initial biochemical screening to the confirmation of target engagement and cellular activity. The successful validation of this hypothesis would position this compound as a promising lead compound for further development in therapeutic areas where kinase dysregulation is a key driver of disease, such as oncology.

References

- Curr Pharm Des. 2025;31(14):1100-1129.

- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- PubMed.

- Benchchem.

- ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...

- PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.

- RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.

- An updated review on morpholine derivatives with their pharmacological actions.

- PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.

- PubMed. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor.

- NIH.

- PubMed Central.

- ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 2-Morpholino Pyrimidine Compounds: A Technical Guide to Biological Target Identification and Validation

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological targets of 2-morpholino pyrimidine compounds. Moving beyond a simple catalog of targets, this document delves into the causality behind experimental choices, provides detailed methodologies for target validation, and synthesizes field-proven insights to empower your research and development endeavors.

Executive Summary

The 2-morpholino pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in engaging a range of biological targets implicated in oncology, inflammation, and beyond. This guide illuminates the key protein families modulated by this chemical class, with a primary focus on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway and the DNA-dependent protein kinase (DNA-PK). Furthermore, we will explore emerging evidence for their activity against non-kinase targets, including Ribonuclease A (RNase A) and the inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Through a detailed exploration of structure-activity relationships (SAR), validated experimental protocols, and quantitative biological data, this guide serves as an essential resource for unlocking the full therapeutic potential of 2-morpholino pyrimidine derivatives.

The 2-Morpholino Pyrimidine Scaffold: A Keystone in Kinase Inhibition

The prevalence of the 2-morpholino pyrimidine core in numerous potent and selective kinase inhibitors is no coincidence. The morpholine moiety, in particular, plays a crucial role in the binding of these compounds to the ATP-binding pocket of kinases. The oxygen atom of the morpholine ring frequently forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition. This structural feature, combined with the versatility of the pyrimidine ring for substitution, allows for the fine-tuning of potency and selectivity against specific kinase isoforms.

Primary Target Class: The PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. The 2-morpholino pyrimidine scaffold has been extensively exploited to generate potent inhibitors of key kinases within this cascade.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K family of lipid kinases is a primary target for 2-morpholino pyrimidine compounds. These inhibitors can exhibit varying degrees of selectivity across the different Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).

A notable example is PI-103 , a potent inhibitor of multiple PI3K isoforms. Its activity profile highlights the ability of the morpholinopyrimidine core to effectively target this kinase family.[1][2][3][4][5]

Mammalian Target of Rapamycin (mTOR)

mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, both of which are critical nodes in the PI3K/Akt signaling pathway. Several 2-morpholino pyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors or as selective mTOR inhibitors. The ability to target both PI3K and mTOR simultaneously can lead to a more profound and sustained inhibition of the signaling pathway, potentially overcoming feedback mechanisms that can limit the efficacy of single-target agents.

Dual PI3K/mTOR and Selective mTOR Inhibitors

The chemical tractability of the 2-morpholino pyrimidine scaffold has enabled the development of compounds with tailored selectivity profiles. By modifying the substituents on the pyrimidine ring, researchers have successfully engineered both dual PI3K/mTOR inhibitors and highly selective mTOR inhibitors.[6] This demonstrates the power of rational drug design in modulating the polypharmacology of this chemical class.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression in Macrophages

This protocol describes how to assess the effect of 2-morpholino pyrimidine compounds on the protein expression of iNOS and COX-2 in LPS-stimulated macrophage cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

2-morpholino pyrimidine test compound

-

RIPA lysis buffer with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the 2-morpholino pyrimidine compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the iNOS and COX-2 signals to the β-actin signal.

-

Conclusion and Future Directions

The 2-morpholino pyrimidine scaffold represents a highly versatile and valuable platform for the discovery of novel therapeutics. Its proven ability to potently and selectively inhibit key kinases in the PI3K/Akt/mTOR and DNA damage response pathways underscores its significance in oncology drug development. Furthermore, the emerging evidence of its activity against non-kinase targets such as RNase A and inflammatory enzymes opens up new avenues for research in other therapeutic areas.

Future efforts in this field should focus on:

-

Broad-panel kinase and off-target screening: To fully elucidate the target landscape of novel 2-morpholino pyrimidine derivatives and identify potential opportunities for drug repurposing or to anticipate potential off-target liabilities.

-

Structure-based drug design: To leverage the growing body of structural information on kinase-inhibitor complexes to design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of novel therapeutic areas: To investigate the potential of this scaffold in indications beyond oncology, such as inflammatory and autoimmune diseases.

By integrating the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of innovative medicines based on the remarkable 2-morpholino pyrimidine core.

References

-

DNA-PK inhibitor NU7441 Small Molecule (Tool Compound). Ximbio. [Link]

-

PI3K/Akt/mTOR Signaling. BioCrick. [Link]

-

DNA-dependent protein kinase (DNA-PK) inhibitors: structure-activity relationships for O-alkoxyphenylchromen-4-one probes of the ATP-binding domain. PubMed. [Link]

-

Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). PubMed. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC - NIH. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC - PubMed Central. [Link]

-

Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC - NIH. [Link]

-

(PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents †. ResearchGate. [Link]

-

Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed. [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

-

Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. PMC. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

A Highly Sensitive Nanopore Platform for Measuring RNase A Activity. PMC - NIH. [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. [Link]

-

Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. PubMed. [Link]

-

Identification of dual DNA-PK MDR1 inhibitors for the potentiation of cytotoxic drug activity. [Link]

-

Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]

-

Characterization of the ribonuclease activity on the skin surface. PMC - PubMed Central. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Navigating the Physicochemical Landscape of Novel Pyrimidine Derivatives

An In-Depth Technical Guide to the Solubility and Stability Profile of (2-Morpholinopyrimidin-5-yl)methylamine and Structurally Related Compounds

In the realm of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are the bedrock upon which a successful development program is built, influencing everything from oral bioavailability and formulation design to storage conditions and shelf-life.

This guide provides an in-depth technical framework for characterizing the solubility and stability of this compound, a representative novel chemical entity. In the absence of extensive public data on this specific molecule, we will leverage established principles and methodologies applied to structurally similar compounds containing the 2-morpholinopyrimidine core. Our approach is grounded in providing not just protocols, but the scientific rationale behind them, empowering researchers to design and execute robust characterization studies. We will explore the "why" behind the "how," offering insights honed from years of experience in preclinical drug development.

This document is intended for researchers, medicinal chemists, and formulation scientists. It is structured to be a practical and authoritative resource, blending established protocols with the expert interpretations necessary to navigate the complexities of physicochemical profiling.

Part 1: The Solubility Profile: A Gateway to Bioavailability

A compound's aqueous solubility is a primary determinant of its absorption and, consequently, its therapeutic efficacy. Poor solubility can lead to low and variable bioavailability, posing significant challenges for oral drug delivery. The following sections detail a comprehensive strategy for characterizing the solubility of this compound.

Theoretical Assessment: In Silico Prediction

Before embarking on wet lab experiments, computational tools can offer valuable initial insights. The presence of the morpholine and methylamine moieties, both containing basic nitrogen atoms, suggests that this compound will exhibit pH-dependent solubility. The pyrimidine core, being relatively aromatic, contributes to its lipophilicity.

-

Key Functional Groups and Their Influence:

-

Morpholine: A saturated heterocycle that can act as a hydrogen bond acceptor and, when protonated, a donor. It generally imparts aqueous solubility.

-

Pyrimidine: A weakly basic aromatic ring.

-

Methylamine: A primary amine that is basic and will be protonated at physiological pH, significantly enhancing aqueous solubility.

-

Experimental Determination of Aqueous Solubility

A multi-faceted experimental approach is necessary to fully understand the solubility behavior of a compound.

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is based on the principle of allowing a suspension of the compound to reach equilibrium in a given solvent, followed by quantification of the dissolved concentration.

Experimental Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess of this compound to a series of vials containing buffered solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is essential.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Report the solubility in mg/mL or µg/mL at each pH.

Trustworthiness Check: To ensure the system is at equilibrium, samples should be taken at multiple time points (e.g., 24 and 48 hours). If the concentration does not change between these time points, equilibrium has likely been achieved.

For earlier stages of discovery, a higher-throughput kinetic solubility assay can be employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Caption: Potential Degradation Pathways

Long-Term Stability (ICH Guidelines)

Following forced degradation, long-term stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH).

Table 2: Representative Long-Term Stability Study Design

| Condition | Temperature | Relative Humidity | Time Points |

| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30 °C ± 2 °C | 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | 0, 3, 6 months |

Expert Interpretation: Data from accelerated stability studies can be used to predict the shelf-life under long-term conditions. Any significant degradation (typically >5%) or the appearance of a major degradant would trigger further investigation and potential reformulation efforts.

Conclusion: A Foundation for Rational Drug Development

The comprehensive characterization of solubility and stability is not merely a regulatory requirement; it is a fundamental scientific endeavor that informs critical decisions throughout the drug development lifecycle. For a novel compound like this compound, understanding its pH-dependent solubility, its behavior in biorelevant media, and its degradation pathways is essential for designing effective formulations and ensuring the delivery of a safe and stable drug product. The methodologies and insights presented in this guide provide a robust framework for undertaking this critical assessment, transforming a promising molecule into a potential medicine.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

"The Shake Flask Method for Solubility Determination." Avdeef, A. (2012). In: Solubility and Dissolution in Drug Design. Wiley. [Link]

-

"High-throughput measurement of kinetic solubility in drug discovery." Alsenz, J., & Kansy, M. (2007). Advanced Drug Delivery Reviews. [Link]

-

"Forced Degradation Studies: A Tool for Drug Development." Singh, S., & Bakshi, M. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Spectroscopic data for (2-Morpholinopyrimidin-5-yl)methylamine (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Morpholinopyrimidin-5-yl)methylamine

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a robust framework for the structural elucidation of this and similar heterocyclic molecules.

Introduction: The Structural Imperative

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules, including nucleic acids. The structure is further functionalized with a morpholine ring at the C2 position and a methylamine group at the C5 position. This unique combination of a hydrogen-bond acceptor (morpholine oxygen), hydrogen-bond donors (amine protons), and an aromatic system suggests potential utility in medicinal chemistry and materials science.

Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful biological or chemical investigation. Spectroscopic techniques, primarily NMR and MS, are the cornerstones of this characterization process. This guide explains the causality behind experimental choices, presents self-validating protocols, and interprets the resulting data to provide an unambiguous structural portrait of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule, revealing the connectivity and spatial relationships that define its structure.

Expertise & Experience: The Rationale Behind the NMR Experiment

The primary goal is to acquire high-resolution ¹H and ¹³C NMR spectra that allow for the unambiguous assignment of every proton and carbon signal.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is selected to maximize chemical shift dispersion, which is crucial for resolving closely spaced signals, particularly in the aromatic region of the pyrimidine ring and the methylene regions of the morpholine ring.

-